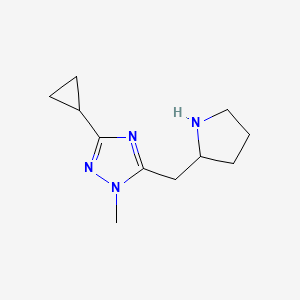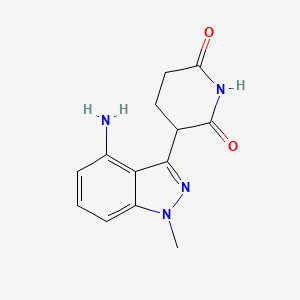
3-(4-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione is a heterocyclic compound that contains both an indazole and a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
The synthesis of 3-(4-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-amino-1-methyl-1H-indazole with a piperidine-2,6-dione derivative under reflux conditions can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.
化学反应分析
3-(4-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of functionalized derivatives with potential biological activities.
科学研究应用
3-(4-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 3-(4-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets within cells. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved can vary depending on the specific application and target, but often involve modulation of signaling pathways related to cell growth and survival.
相似化合物的比较
3-(4-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione can be compared with other similar compounds, such as:
Indazole derivatives: These compounds share the indazole ring structure and often exhibit similar biological activities, but may differ in their specific targets and potency.
Piperidine derivatives: Compounds containing the piperidine ring can have diverse biological activities, and the combination with an indazole ring in this compound may enhance its overall activity and specificity.
The uniqueness of this compound lies in its combined structure, which allows it to interact with multiple targets and exhibit a broad range of biological activities.
属性
分子式 |
C13H14N4O2 |
|---|---|
分子量 |
258.28 g/mol |
IUPAC 名称 |
3-(4-amino-1-methylindazol-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H14N4O2/c1-17-9-4-2-3-8(14)11(9)12(16-17)7-5-6-10(18)15-13(7)19/h2-4,7H,5-6,14H2,1H3,(H,15,18,19) |
InChI 键 |
JYWAVLQMPZLWTN-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC(=C2C(=N1)C3CCC(=O)NC3=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13494972.png)
![3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride](/img/structure/B13494976.png)
![1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13494978.png)
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13494979.png)
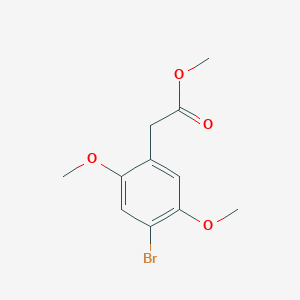
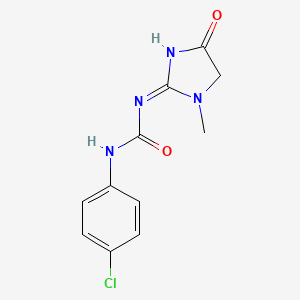
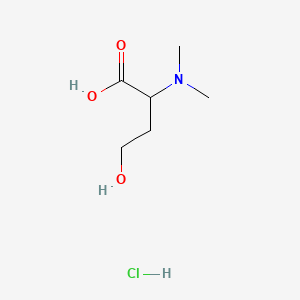
![(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B13495001.png)

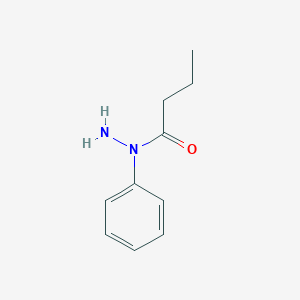
![Tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13495019.png)

